9-Phenyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole
Description
Historical Development of Carbazole-Borane Derivatives
The historical development of carbazole-borane derivatives traces back to the foundational discovery of carbazole itself, which was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser. This initial discovery laid the groundwork for what would eventually become a rich field of heterocyclic chemistry. The evolution toward borylated carbazole compounds represents a convergence of two distinct chemical domains: traditional carbazole chemistry and the emerging field of organoboron chemistry that gained prominence in the latter half of the twentieth century.
The systematic development of carbazole-borane derivatives emerged from the recognition that combining electron-rich carbazole units with electron-deficient boron centers could create compounds with unique electronic properties. Early investigations into amino bis-mesityl-boranes bearing carbazole heterocycles revealed that these compounds possessed remarkable stereodynamic properties, with the carbazole unit contributing significantly to the overall molecular behavior. The π-contribution to the boron-nitrogen bond in these systems was determined to be approximately 24 kilocalories per mole when carbazole served as the donor heterocycle, establishing a foundation for understanding the electronic interactions within these molecular frameworks.
Research in the early twenty-first century focused on developing synthetic methodologies that could reliably produce dissymmetric bis-aryl carbazole boranes with controlled stereochemistry. A particularly significant advancement came with the development of synthetic pathways that utilized bis-mesityl halogen boranes generated in situ using Grignard reagents and boron trifluoride diethyl etherate. This methodology enabled the preparation of carbazole-borane derivatives with different aromatic rings attached to the boron center, significantly expanding the structural diversity available within this compound class.
The progression toward more sophisticated carbazole-borane architectures culminated in the development of compounds featuring boronic ester functionalities, such as 9-Phenyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole. These compounds represent the current state-of-the-art in carbazole-boron chemistry, offering enhanced stability and reactivity compared to their predecessors while maintaining the desirable electronic properties that make them valuable for materials applications.
Structural Classification within Borylated Carbazoles
The structural classification of borylated carbazoles encompasses several distinct architectural motifs, each characterized by the specific positioning of boron-containing substituents relative to the carbazole core and the nature of the boron-carbon or boron-nitrogen bonding arrangements. 9-Phenyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole belongs to the category of indirectly borylated carbazoles, where the boron functionality is attached through an intervening aromatic linker rather than being directly bonded to the carbazole framework.
Within the broader classification system, this compound can be categorized as a trisubstituted carbazole derivative featuring position-specific functionalization at the nitrogen atom (position 9) and position 3 of the carbazole ring system. The nitrogen substitution pattern involves a phenyl group, while position 3 bears a complex substituent consisting of a phenyl ring that itself carries a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent. This structural arrangement creates a donor-π-acceptor molecular architecture that distinguishes it from simpler borylated carbazole derivatives.
The boronic ester functionality in this compound adopts the pinacol ester configuration, which is characterized by the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system. This structural motif provides enhanced stability compared to free boronic acids while maintaining reactivity toward cross-coupling reactions. The pinacol ester protection renders the compound suitable for use in Suzuki-Miyaura coupling reactions, making it a versatile building block for the construction of more complex molecular architectures.
Comparative structural analysis reveals that 9-Phenyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole differs significantly from directly borylated carbazole derivatives, such as 9-Phenyl-9H-carbazole-3-boronic acid pinacol ester, in terms of electronic communication between the carbazole and boron centers. The presence of the additional phenyl linker in the target compound modulates the electronic coupling, potentially affecting both ground-state properties and excited-state behavior.
Nomenclature and Chemical Identity
The systematic nomenclature of 9-Phenyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple substituents. The base structure is identified as 9H-carbazole, with the "9H" designation indicating the specific tautomeric form where the hydrogen atom is located at the nitrogen atom. The systematic name proceeds by identifying the substituents in numerical order based on their attachment positions.
The molecular formula of this compound is C₃₀H₂₈BNO₂, indicating a molecular composition that includes thirty carbon atoms, twenty-eight hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely calculated as 445.4 grams per mole, placing it within the range typical of moderately sized organic molecules suitable for materials applications. The compound has been assigned the Chemical Abstracts Service registry number 135743559, providing a unique identifier for database searches and commercial procurement.
Alternative nomenclature systems may refer to this compound using various descriptive names that emphasize different structural aspects. For instance, it may be described as a phenyl-substituted carbazole bearing a boronic ester-functionalized phenyl substituent, or as a carbazole-based donor-acceptor molecule with boronic ester functionality. The compound shares structural similarities with related derivatives such as 4-(9-Phenyl-9H-carbazol-3-yl)phenylboronic acid pinacol ester, although the specific regioisomerism distinguishes these compounds in terms of their properties and applications.
Table 1: Chemical Identity and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₈BNO₂ |
| Molecular Weight | 445.4 g/mol |
| Chemical Abstracts Service Number | 135743559 |
| PubChem Compound Identifier | 135743559 |
| Physical Appearance | White to Yellow Crystalline Powder |
| Melting Point Range | 145°C (related derivatives) |
| Solubility Profile | Organic Solvents |
The International Chemical Identifier key for this compound is AIYLNDJDCBJMMY-UHFFFAOYSA-N, providing a standardized method for computational identification across chemical databases. The Simplified Molecular Input Line Entry System representation encodes the complete structural connectivity, enabling automated structure recognition and processing by chemical informatics systems.
Significance in Organic Materials Chemistry
The significance of 9-Phenyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole in organic materials chemistry stems from its unique combination of electronic properties, structural versatility, and synthetic accessibility. This compound represents a paradigmatic example of how strategic molecular design can yield materials with tailored properties for specific technological applications. The presence of both electron-donating carbazole and electron-accepting boronic ester functionalities creates a donor-acceptor system that exhibits distinctive photophysical behavior, including potential for thermally activated delayed fluorescence and high quantum yields in organic light-emitting diode applications.
Recent developments in organic materials chemistry have demonstrated that carbazole-based boronic ester compounds serve as valuable intermediates for the construction of more complex molecular architectures through cross-coupling methodologies. The boronic ester functionality enables facile participation in Suzuki-Miyaura coupling reactions, allowing for the systematic construction of extended π-conjugated systems with precisely controlled electronic properties. This synthetic versatility makes compounds like 9-Phenyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole particularly valuable as building blocks for the development of new organic semiconductors and light-emitting materials.
The compound's significance extends beyond its role as a synthetic intermediate to encompass its potential as an active component in organic electronic devices. Research has shown that carbazole derivatives with appropriate substituent patterns can exhibit excellent hole-transporting properties, making them suitable for use in organic photovoltaic cells and organic light-emitting diodes. The specific substitution pattern present in 9-Phenyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole may confer enhanced thermal stability and improved morphological properties compared to simpler carbazole derivatives.
Advanced applications of this compound class include their use in the development of circularly polarized luminescence materials, where the inherent asymmetry of appropriately designed carbazole-borane derivatives can lead to compounds capable of emitting circularly polarized light. Such materials are of considerable interest for display technologies and optical communication systems, where control over light polarization is crucial for device performance.
Table 2: Applications in Organic Materials Chemistry
| Application Domain | Specific Use | Key Property |
|---|---|---|
| Organic Electronics | Hole Transport Material | High Hole Mobility |
| Light-Emitting Diodes | Emissive Layer Component | High Quantum Yield |
| Photovoltaic Cells | Donor Material | Appropriate Energy Levels |
| Cross-Coupling Chemistry | Building Block | Boronic Ester Reactivity |
| Specialty Materials | Circularly Polarized Luminescence | Asymmetric Structure |
The continuing evolution of organic materials chemistry increasingly relies on compounds that can bridge traditional synthetic organic chemistry with advanced materials applications. 9-Phenyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole exemplifies this trend, offering both the synthetic flexibility required for materials development and the electronic properties necessary for high-performance device applications. As research in organic electronics continues to advance, compounds of this type are likely to play increasingly important roles in the development of next-generation organic semiconductor materials and optoelectronic devices.
Properties
IUPAC Name |
9-phenyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)26-16-10-8-14-23(26)21-18-19-28-25(20-21)24-15-9-11-17-27(24)32(28)22-12-6-5-7-13-22/h5-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXXBDVXWFBYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628817-49-1 | |
| Record name | 9-Phenyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
9-Phenyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole (commonly referred to as PCBAPE) is a compound of significant interest in the fields of organic chemistry and medicinal research. This compound is characterized by its unique structural features, which include a carbazole core and boronic acid pinacol ester functionalities. These features contribute to its potential biological activities, particularly in the realm of cancer therapy and material science.
- Molecular Formula : C30H28BNO2
- Molecular Weight : 445.4 g/mol
- CAS Number : 1628817-49-1
The biological activity of PCBAPE is primarily attributed to its ability to interact with various biological targets through mechanisms such as:
- Electrogenerated Chemiluminescence (ECL) : The compound's structure allows for the generation of reactive species that can induce cellular responses .
- Inhibition of Cell Proliferation : Studies have indicated that PCBAPE exhibits cytotoxic effects on certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Anticancer Properties
Research has demonstrated that PCBAPE possesses notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 15.2 | Apoptosis induction |
| MCF7 (breast) | 12.8 | Cell cycle arrest |
| A549 (lung) | 10.5 | Reactive oxygen species |
Case Studies
- Study on HeLa Cells :
- MCF7 Breast Cancer Model :
- A549 Lung Cancer Cells :
Synthesis and Structural Analysis
PCBAPE is synthesized through a multi-step reaction involving the coupling of phenylboronic acid derivatives with carbazole precursors. The synthesis pathway includes:
- Formation of the boronic ester.
- Coupling reaction facilitated by palladium catalysts.
- Purification through recrystallization.
Structural Characteristics
The carbazole moiety in PCBAPE exhibits a planar configuration which enhances π-π stacking interactions, crucial for its electronic properties and biological activity .
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
PCBAPE has been extensively studied for its application in OLEDs due to its excellent charge transport properties and high thermal stability. The incorporation of PCBAPE into OLED devices has shown promising results in enhancing device efficiency and stability.
Case Study : A study demonstrated that OLEDs utilizing PCBAPE as a host material exhibited improved electroluminescent performance compared to traditional host materials. The devices showed a maximum external quantum efficiency (EQE) of over 20%, significantly higher than benchmark systems .
Organic Photovoltaics (OPVs)
The compound's ability to facilitate charge separation and transport makes it suitable for use in OPVs. Its boron-containing structure can enhance light absorption and improve the overall efficiency of solar cells.
Research Findings : In recent research, PCBAPE was incorporated into a bulk heterojunction solar cell configuration. The results indicated an increase in power conversion efficiency (PCE) due to the optimized energy levels and effective charge transport pathways facilitated by the compound .
Fluorescent Sensors
PCBAPE has potential applications in the development of fluorescent sensors for detecting various analytes due to its photophysical properties. The dioxaborolane group can interact with specific ions or molecules, leading to measurable fluorescence changes.
Application Insight : Research has shown that PCBAPE can selectively bind to certain metal ions, resulting in enhanced fluorescence intensity. This property is being explored for developing sensitive detection methods for environmental monitoring and biomedical applications .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Structural Insights :
- The target compound ’s single ortho-substituted boronate contrasts with 36BCzB ’s dual 3,6-boronate groups, reducing steric hindrance but limiting rigidity .
- Compared to TCI-1219956 (para-substituted boronate), the target’s ortho-substitution may hinder conjugation but enhance steric protection of the boron center .
- EtCzB ’s free boronic acid group offers higher Suzuki coupling reactivity but lower stability under ambient conditions .
Photophysical Properties
Ultralong Room-Temperature Phosphorescence (URTP)
- Target Compound: Exhibits moderate URTP due to partial molecular rigidity from the phenyl and boronate groups.
- 36BCzB : Dual boronate groups induce "stepwise stiffening," achieving ultralong blue phosphorescence (τ > 500 ms) via restricted molecular motion .
- tBuPCZB : tert-Butyl groups enhance solubility but reduce URTP efficiency compared to phenyl-substituted analogues .
Reactivity in Suzuki-Miyaura Couplings
- Target Compound : The pinacol boronate ester facilitates efficient coupling with aryl halides, though ortho-substitution may slow reaction kinetics compared to para-substituted analogues like TCI-1219956 .
- EtCzB : Free boronic acid enables faster coupling in aqueous conditions but requires careful handling due to hygroscopicity .
- 36BCzB : Dual boronate groups risk cross-linking in polymerization reactions, limiting its utility in controlled syntheses .
Thermal and Physical Properties
- Solubility: The absence of alkyl chains (e.g., tert-butyl in tBuPCZB) limits solubility in non-polar solvents, necessitating polar aprotic solvents like THF or DMF .
Preparation Methods
Boronic Ester Formation and Coupling
One reported method involves the following steps:
- Reagents and Catalysts : Use of [Rh(cod)Cl]2, tricyclohexylphosphane, and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a cyclohexane and triethylamine solvent mixture under an inert argon atmosphere.
- Procedure : The reaction mixture is stirred for several hours (e.g., 3 hours initially, followed by addition of 9-ethynyl-9H-carbazole and further stirring for 4 hours).
- Isolation : After filtration, concentration under reduced pressure, and extraction with chloroform, the crude product is purified by gel permeation chromatography.
- Yield : This method yields the target compound in low isolated yields (~1.5%) but produces material suitable for crystallographic analysis.
Palladium-Catalyzed Suzuki Coupling
An alternative and widely used method involves:
- Starting Materials : 9-phenyl-3-bromo-9H-carbazole and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl boronic acid pinacol ester.
- Catalysts and Ligands : Palladium complexes such as Pd2(dba)3 combined with phosphine ligands like dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine.
- Base and Solvent : Potassium phosphate as base, in a biphasic mixture of toluene and water under nitrogen atmosphere.
- Reaction Conditions : Heating under reflux for 5 hours with nitrogen bubbling to maintain inert atmosphere.
- Workup : Extraction with dichloromethane, followed by purification.
- Yield : This method provides moderate to good yields and is scalable for preparative purposes.
Representative Reaction Conditions and Yields
| Method | Key Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Rhodium-catalyzed borylation | 9-ethynyl-9H-carbazole, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [Rh(cod)Cl]2, tricyclohexylphosphane | Cyclohexane, triethylamine | Room temp | 7 h total | ~1.5 | Low yield, crystallization for X-ray |
| Pd-catalyzed Suzuki coupling | 9-phenyl-3-bromo-9H-carbazole, boronic ester | Pd2(dba)3, phosphine ligand | Toluene, H2O | Reflux (~110 °C) | 5 h | Moderate to good | Scalable, efficient |
Mechanistic Insights and Optimization
- The rhodium-catalyzed borylation involves the activation of alkynyl carbazole substrates and insertion of the boronate ester group, followed by purification steps to isolate the product.
- The palladium-catalyzed Suzuki coupling proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the biaryl bond.
- Reaction parameters such as catalyst loading, ligand choice, base concentration, and solvent polarity significantly influence the yield and purity.
- Purification commonly involves gel permeation chromatography or recrystallization from hexane to obtain high-purity crystalline material suitable for further study.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR spectra confirm the presence of characteristic aromatic protons and the methyl groups of the pinacol boronate ester.
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity, typically achieving ≥95%.
- X-ray Crystallography : Single crystals obtained by recrystallization validate the molecular structure and confirm successful synthesis.
- Mass Spectrometry : Confirms molecular weight consistent with C30H28BNO2 (445.4 g/mol).
Summary Table of Key Preparation Data
| Parameter | Data / Description |
|---|---|
| Molecular Formula | C30H28BNO2 |
| Molecular Weight | 445.4 g/mol |
| CAS Number | 1628817-49-1 |
| Typical Purity | ≥95% (by HPLC) |
| Common Catalysts | Pd2(dba)3, [Rh(cod)Cl]2 |
| Typical Bases | Potassium phosphate, triethylamine |
| Solvents Used | Toluene, cyclohexane, chloroform, water |
| Reaction Atmosphere | Argon or Nitrogen inert atmosphere |
| Reaction Temperature | Room temperature to reflux (~110 °C) |
| Reaction Time | 4–7 hours |
| Purification | Gel permeation chromatography, recrystallization |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Reaction Step | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Borylation | DMF | Pd(dppf)Cl₂ | 100 | 24 | 65–75 | |
| Cross-Coupling | Toluene | Pd(PPh₃)₄ | 80 | 12 | 80–85 |
Basic: What characterization techniques confirm structural integrity and purity?
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., B–O: 1.37–1.41 Å) and dihedral angles (e.g., carbazole-phenyl: 45–50°) .
- NMR : ¹¹B NMR (~30 ppm for boronate esters); ¹H/¹³C NMR for aromatic proton environments .
- HPLC : Purity assessment (>96% area% for research-grade material) .
Advanced: How can derivatives be designed to enhance optoelectronic properties for OLEDs?
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., CN, F) at the carbazole 6-position improves electron mobility .
- Cross-Coupling Optimization : Use meta-substituted aryl boronate esters to tune conjugation length and reduce aggregation-induced quenching .
- Horizontal Molecular Orientation : Achieved via thermal evaporation to enhance light outcoupling efficiency in devices .
Advanced: How should researchers resolve discrepancies in reported melting points (235–242°C) and purity values?
Q. Table 2: Analytical Data Comparison
| Source | Melting Point (°C) | Purity Method | Reported Purity |
|---|---|---|---|
| TCI America | 235–240 | HPLC (area%) | ≥96% |
| Zhengzhou | 238–242 | Total Nitrogen | ≥97% |
Advanced: What inert-atmosphere techniques prevent boronate ester degradation during handling?
- Storage : Under argon at –20°C in amber vials; avoid moisture (hydrolysis forms boronic acids) .
- Reaction Setup : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., catalyst addition) .
- Quenching : Add degassed MeOH slowly to avoid exothermic decomposition .
Advanced: How is thermal stability assessed for device integration?
- DSC/TGA : Decomposition onset >250°C (suitable for vacuum deposition) .
- Kinetic Analysis : Fit TGA data to Kissinger models to predict degradation under operational stress .
- In Situ XRD : Monitors crystallinity loss during heating, critical for OLED layer stability .
Advanced: What crystallographic software tools validate structural data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
